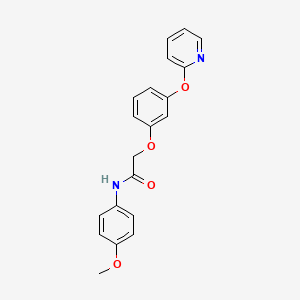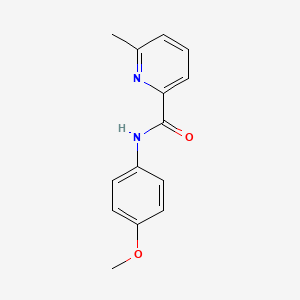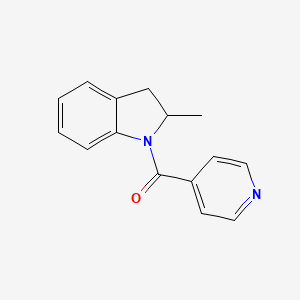![molecular formula C11H7ClF3NO3S2 B7538302 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized and studied extensively for its biological and pharmaceutical properties.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMPs, which are involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, it has been shown to have minimal toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes, which makes it a useful tool for studying their functions. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of this compound with improved properties, such as increased solubility and potency. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and electronics. Overall, the potential applications of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide make it an exciting area of research with many future possibilities.
Synthesemethoden
The synthesis of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide involves several steps. The starting material is 3-(trifluoromethoxy)aniline, which is reacted with chloroacetyl chloride to form 3-(chloroacetyl)-trifluoromethoxyaniline. This intermediate is then reacted with thiophene-2-sulfonamide to yield the final product, 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. The synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential as a diagnostic tool for cancer and other diseases. The compound has been used in research to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO3S2/c12-9-4-5-10(20-9)21(17,18)16-7-2-1-3-8(6-7)19-11(13,14)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGFWDCJFIERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)





![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)


![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)


![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)